N-(sec-butyl)-4-isopropoxybenzamide
Description
N-(sec-butyl)-4-isopropoxybenzamide (CAS: 910431-60-6) is a benzamide derivative with the molecular formula C₁₄H₂₁NO₂ and a molecular weight of 235.32 g/mol . Its structure features a benzamide core substituted with a sec-butyl group on the nitrogen atom and an isopropoxy group at the para position of the benzene ring.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-butan-2-yl-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C14H21NO2/c1-5-11(4)15-14(16)12-6-8-13(9-7-12)17-10(2)3/h6-11H,5H2,1-4H3,(H,15,16) |
InChI Key |
YOPGIKXTLLLSNK-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)OC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Comparisons
Alkyl Group Variations
The sec-butyl substituent distinguishes this compound from analogs with other alkyl chains (e.g., n-butyl, isobutyl). For example:
- N-(isobutyl)-4-isopropoxybenzamide : The isobutyl group (branched at the first carbon) may introduce greater steric hindrance than sec-butyl, affecting binding affinity in receptor interactions.
In chloroformate analogs (e.g., n-butyl, isobutyl, and sec-butyl chloroformates), branching influences toxicity. For instance, sec-butyl chloroformate exhibits a higher RD50 (117 ppm) in mice than isobutyl (97 ppm), suggesting reduced acute toxicity with branching . Similar trends might apply to benzamides, though direct evidence is lacking.
Alkoxy Group Variations
Replacing the isopropoxy group with smaller alkoxy substituents (e.g., methoxy, ethoxy) could reduce steric bulk and lipophilicity. For example:
- 4-Methoxybenzamide derivatives : Lower molecular weight and increased solubility in polar solvents.
Physicochemical Properties (Inferred)
The table below summarizes hypothetical properties of N-(sec-butyl)-4-isopropoxybenzamide and analogs based on substituent effects observed in related compound classes:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Predicted logP | Solubility (in water) |
|---|---|---|---|---|
| This compound | C₁₄H₂₁NO₂ | 235.32 | ~3.2* | Low |
| N-(n-butyl)-4-isopropoxybenzamide | C₁₄H₂₁NO₂ | 235.32 | ~3.5* | Very low |
| N-(isobutyl)-4-isopropoxybenzamide | C₁₄H₂₁NO₂ | 235.32 | ~3.1* | Moderate |
| 4-Methoxy-N-(sec-butyl)benzamide | C₁₂H₁₇NO₂ | 207.27 | ~2.8* | High |
*Estimated using fragment-based methods (e.g., Moriguchi logP).
Toxicity and Regulatory Considerations
For instance, AEGL-3 values (acute exposure guidelines) for n-butyl chloroformate were adopted for sec-butyl analogs due to structural similarity . By analogy, this compound may exhibit lower toxicity than linear-chain derivatives, though experimental validation is required.
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